1-Cyclopentyl-1,2-diazaspiro[2.5]octane
Description
1-Cyclopentyl-1,2-diazaspiro[2.5]octane (CAS: 22184-64-1) is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol. Its structure features a spiro junction at the central carbon atom, connecting a cyclopentyl group to a diazaspiro[2.5]octane core. Key properties include:
- Hydrogen bond donors: 1 (NH group)
- Hydrogen bond acceptors: 2 (two nitrogen atoms)
- Topological polar surface area (TPSA): 25 Ų
- Complexity index: 190 (indicating a highly branched, rigid structure) .
The compound’s InChIKey (FTQAMIBSZDXVJZ-UHFFFAOYSA-N) and SMILES (N1C2(CCCCC2)N1C1CCCC1) further highlight its spirocyclic geometry and cyclopentyl substituent .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-cyclopentyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C11H20N2/c1-4-8-11(9-5-1)12-13(11)10-6-2-3-7-10/h10,12H,1-9H2 |
InChI Key |
FTQAMIBSZDXVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN2C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane typically involves the reaction of cyclopentanone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired spiro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1,2-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Cyclopentyl-1,2-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,2-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Parameters of Spirocyclic Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Hydrogen Bond Donors/Acceptors | Applications/Notes |
|---|---|---|---|---|---|
| 1-Cyclopentyl-1,2-diazaspiro[2.5]octane | C₁₁H₂₀N₂ | 180.29 | Cyclopentyl | 1 / 2 | Potential pharmacophore scaffold |
| 1-Methyl-1,2-diazaspiro[2.5]octane | C₇H₁₄N₂ | ~140.20 | Methyl | 1 / 2 | Simpler structure; higher solubility |
| 4-Boc-7-oxo-4-azaspiro[2.5]octane | C₁₂H₂₀N₂O₃ | 240.30 | Boc-protected amine, ketone | 0 / 4 | Intermediate in peptide synthesis |
| 4,4-Difluoro-6-azaspiro[2.5]octane HCl | C₇H₁₂ClF₂N | 207.63 | Difluoro, HCl salt | 1 / 3 | Electrophilic fluorination studies |
Key Observations :
- Functional Groups : Boc-protected and fluorinated derivatives (e.g., 4-Boc-7-oxo-4-azaspiro[2.5]octane) introduce reactivity for synthetic modifications, whereas the parent compound lacks such handles .
- Solubility : Methyl-substituted analogs (e.g., 1-Methyl-1,2-diazaspiro[2.5]octane) likely exhibit higher aqueous solubility due to reduced hydrophobicity .
Cyclopentane-Containing Compounds
Table 2: Physicochemical Properties of Cyclopentane Derivatives
| Compound Name | pKa₁ | pKa₂ | Hydrogen Bond Donors/Acceptors | Notes |
|---|---|---|---|---|
| Cyclopentylamine | 10.65 | — | 1 / 1 | Strongly basic; used in catalysis |
| cis-Cyclopentane-1,2-dicarboxylic acid | 4.43 | 6.67 | 2 / 4 | Chelating agent; high acidity |
| This compound | — | — | 1 / 2 | Moderate basicity (NH group) |
Key Observations :
- Basicity : The NH group in this compound confers mild basicity, contrasting with the strong basicity of cyclopentylamine (pKa ~10.65) .
- Acidity : Unlike dicarboxylic acid derivatives (e.g., cis-cyclopentane-1,2-dicarboxylic acid, pKa₁=4.43), the target compound lacks acidic protons, limiting its role in metal coordination .
Computational and Predictive Insights
While topological indices like the Gourava and hyper-Gourava indices have been used to predict physicochemical properties (e.g., entropy, acentric factor) in octane isomers , their applicability to spirocyclic systems remains untested. The rigidity of spiro structures may require modified computational models to account for steric constraints and electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
